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molecular formula C15H17NO B8705122 3-(2-Oxo-1-phenylcyclohexyl)propanenitrile CAS No. 32231-10-0

3-(2-Oxo-1-phenylcyclohexyl)propanenitrile

Cat. No. B8705122
M. Wt: 227.30 g/mol
InChI Key: ULQSBYHOJARFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187437B2

Procedure details

Triton B surfactant (500 μL) was added to a stirred solution of 2-phenylcyclohexanone (5 g, 28.7 mmol) in dioxane (40 mL). A solution of acrylonitrile (1.8 g, 33.9 mmol) in dioxane (5 mL) was added dropwise. A slight exotherm was observed. The solution was stirred at room temperature for 3 h and concentrated. The residue was diluted with EtOAc (50 mL) and washed with water (20 mL, 2×). The EtOAc extract was dried (MgSO4), filtered, and concentrated. The residual oil was chromatographed on a silica gel column. Elution with 2% EtOAc in heptane, followed by 5% EtOAc in heptane afforded 3-(2-oxo-1-phenylcyclohexyl)propanenitrile (Int. 2-A, 5.05 g, 77% yield) as a colorless oil. HPLC: tR=2.73 min, YMC Combi S5 ODS 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.2% H3PO4; Final solvent: 90% aq. MeOH-0.2% H3PO4. LC/MS: m/e 228.26 (M+H)+, 250.14 (M+Na)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](#[N:17])[CH:15]=[CH2:16]>O1CCOCC1>[O:13]=[C:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1([CH2:16][CH2:15][C:14]#[N:17])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(CCCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with water (20 mL, 2×)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on a silica gel column
WASH
Type
WASH
Details
Elution with 2% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1C(CCCC1)(C1=CC=CC=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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